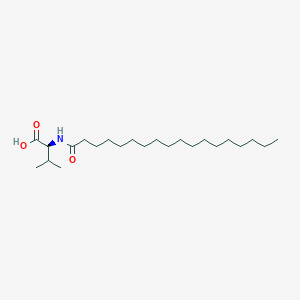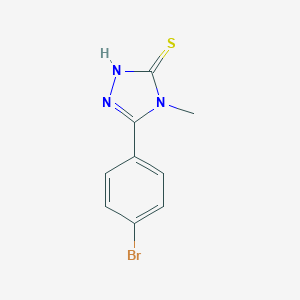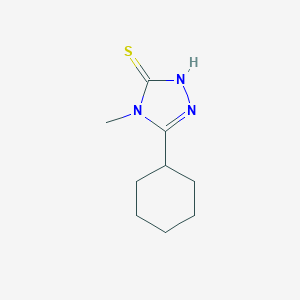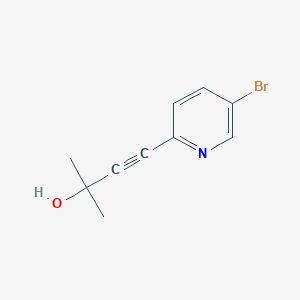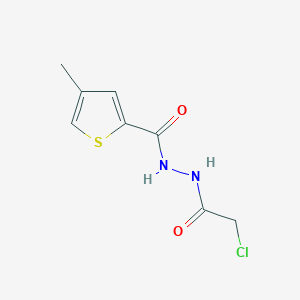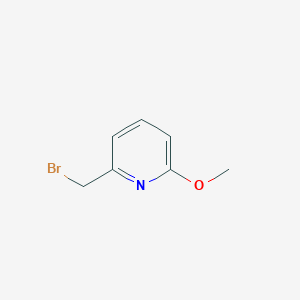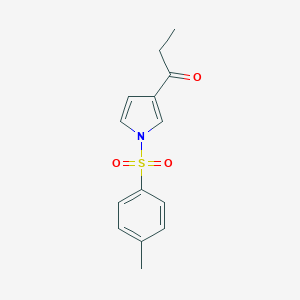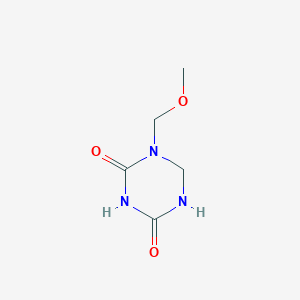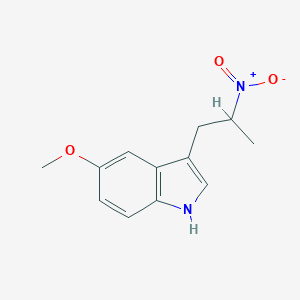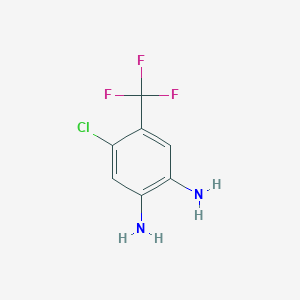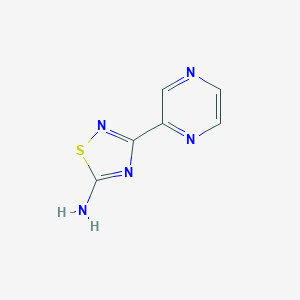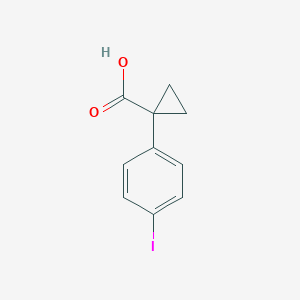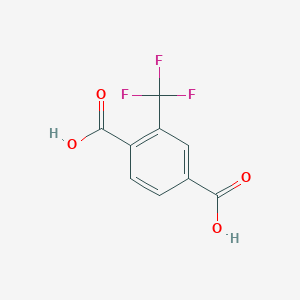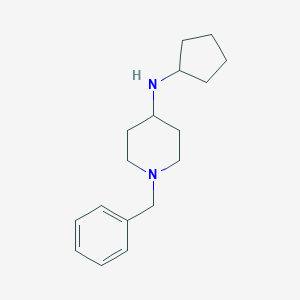![molecular formula C29H16F2O B187141 Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone CAS No. 194936-18-0](/img/structure/B187141.png)
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone, also known as BFEM, is a synthetic compound that belongs to the family of diarylethynyl derivatives. BFEM has been studied for its potential use in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone is not fully understood, but it is believed to interact with various biological targets, including ion channels and receptors. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported to exhibit inhibitory effects on certain ion channels, such as the voltage-gated sodium channel Nav1.7, which is involved in pain sensation. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has also been reported to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling in the brain.
Efectos Bioquímicos Y Fisiológicos
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has also been shown to reduce anxiety-like behavior in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and excellent optoelectronic properties. However, Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone also has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several potential future directions for the study of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone. One area of research could focus on the development of new synthetic methods for Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone that could improve its yield and reduce its cost. Another area of research could focus on the optimization of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone for use in organic electronic devices, such as OLEDs and OFETs. Additionally, Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone could be further studied for its potential use in the treatment of various diseases, such as chronic pain and anxiety disorders.
Métodos De Síntesis
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone can be synthesized through a multi-step process, starting with the reaction of 4-bromoacetophenone with 4-fluorobenzyl bromide in the presence of a base. The resulting compound is then subjected to a Sonogashira coupling reaction with 4-ethynylphenylboronic acid to obtain the final product, Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone. The synthesis of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported in several studies, and its purity and yield can be optimized through various reaction conditions.
Aplicaciones Científicas De Investigación
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been studied for its potential use in scientific research, particularly in the field of organic electronics. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported to exhibit excellent optoelectronic properties, including high electron mobility, high thermal stability, and good solubility in organic solvents. These properties make Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone a promising candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.
Propiedades
Número CAS |
194936-18-0 |
|---|---|
Nombre del producto |
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone |
Fórmula molecular |
C29H16F2O |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
bis[4-[2-(4-fluorophenyl)ethynyl]phenyl]methanone |
InChI |
InChI=1S/C29H16F2O/c30-27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)29(32)26-15-7-22(8-16-26)2-4-24-11-19-28(31)20-12-24/h5-20H |
Clave InChI |
CQCNRSYTVJZASQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)F |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



